molecular formula C16H26ClNO2 B4622976 4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride

4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B4622976
M. Wt: 299.83 g/mol
InChI Key: DYGVYTUCSNKAEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the subject compound involves multistep processes. For instance, a related compound underwent a 7-step synthesis sequence, showcasing the complexity and precision required in chemical synthesis. This process included selective methylation, chlorination, and several other reactions to achieve the final product with a high degree of purity and specific activity (Standridge & Swigor, 1991).

Molecular Structure Analysis

Molecular structures and geometries of similar compounds are optimized using methods like the B3LYP density functional theory, employing basis sets such as 6-31G(d). Spectroscopic techniques, including NMR, UV-VIS, and IR, play crucial roles in confirming the structures of these complex molecules (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving the compound exhibit characteristics like acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. The compound's reactivity enables the formation of various derivatives, illustrating its versatility in chemical synthesis (Baul et al., 2009).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure, as seen in their spectral data. UV-VIS absorption spectra, for instance, provide insights into the electronic structure and possible conformations in different environments. These properties are essential for understanding the compound's behavior in various conditions (Baul et al., 2009).

Scientific Research Applications

Discovery and Characterization of New Compounds

Research into compounds structurally related to "4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride" has led to the discovery of novel chemical entities with potential therapeutic applications. For example, studies have focused on the synthesis and characterization of heteroaryl sulfonamides as new EP1 receptor selective antagonists, highlighting the role of structural analogs in modulating receptor activity and providing insights into receptor-ligand interactions (Naganawa et al., 2006).

Photodecomposition Studies

Investigations into the photodecomposition of chlorobenzoic acids, including analogs of the compound , have provided valuable information on the environmental stability and degradation pathways of these chemicals. These studies are crucial for understanding the environmental impact of benzoic acid derivatives and their potential accumulation or breakdown in natural settings (Crosby & Leitis, 1969).

Derivative Synthesis

Research into tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid has expanded the chemical toolbox available for pharmaceutical development, offering novel routes for the synthesis of compounds with enhanced pharmacological profiles. Such synthetic advancements are integral to the discovery of new drugs and the improvement of existing therapies (Putis et al., 2008).

Material Science Applications

The development of new classes of dopants for polyaniline using benzoic acid and substituted benzoic acids, such as 2-hydroxybenzoic acid and 4-nitrobenzoic acid, represents a significant advancement in material science. These dopants are instrumental in tuning the electrical conductivity and thermal properties of conductive polymers, which are critical for applications in electronics, sensors, and energy storage devices (Amarnath & Palaniappan, 2005).

Structural Analysis

Structural analysis of amino acid derivatives, including X-ray crystallography of specific benzoic acid derivatives, has provided detailed insights into the stereochemistry and molecular configuration of these compounds. Such information is vital for the rational design of molecules with desired biological activities and for the understanding of their mechanism of action at the molecular level (Nakamura et al., 1976).

properties

IUPAC Name

4-[(2,4,4-trimethylpentan-2-ylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-15(2,3)11-16(4,5)17-10-12-6-8-13(9-7-12)14(18)19;/h6-9,17H,10-11H2,1-5H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGVYTUCSNKAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1,1,3,3-Tetramethylbutyl)amino]methyl}benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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